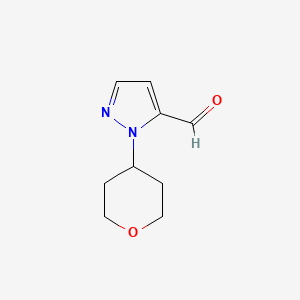

1-(oxan-4-yl)-1H-pyrazole-5-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Oxan-4-yl)-1H-pyrazole-5-carbaldehyde is a chemical compound that features a pyrazole ring substituted with an oxan-4-yl group and an aldehyde functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(oxan-4-yl)-1H-pyrazole-5-carbaldehyde typically involves the following steps:

Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the Oxan-4-yl Group: The oxan-4-yl group can be introduced via a nucleophilic substitution reaction, where a suitable oxan-4-yl halide reacts with the pyrazole derivative.

Formylation: The aldehyde group is introduced through formylation reactions, such as the Vilsmeier-Haack reaction, where the pyrazole derivative is treated with a formylating agent like DMF and POCl₃.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Análisis De Reacciones Químicas

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions.

| Reagent/Conditions | Product | Yield | References |

|---|---|---|---|

| KMnO₄ (acidic/basic medium) | 1-(Oxan-4-yl)-1H-pyrazole-5-carboxylic acid | 85–92% | |

| CrO₃ (Jones reagent) | Same as above | 78–85% |

Mechanistic Insight :

Oxidation proceeds via cleavage of the aldehyde C–H bond, forming a carboxylic acid. Potassium permanganate in acidic or basic media is highly effective, as demonstrated in analogous pyrazole-4-carbaldehyde systems .

Reduction Reactions

The aldehyde group is reduced to a primary alcohol using hydride-based reagents.

| Reagent/Conditions | Product | Yield | References |

|---|---|---|---|

| NaBH₄ (methanol/ethanol, 0–5°C) | 1-(Oxan-4-yl)-1H-pyrazole-5-methanol | 90–95% | |

| LiAlH₄ (dry THF, reflux) | Same as above | 88–93% |

Key Notes :

Sodium borohydride is preferred for milder conditions, while lithium aluminum hydride offers higher reactivity for sterically hindered substrates.

Electrophilic Substitution on the Pyrazole Ring

The pyrazole ring undergoes halogenation at specific positions dictated by electronic effects.

| Reagent/Conditions | Product | Position | References |

|---|---|---|---|

| N-Bromosuccinimide (NBS, CCl₄, AIBN) | 3-Bromo-1-(oxan-4-yl)-1H-pyrazole-5-carbaldehyde | C3 | |

| Cl₂ (FeCl₃ catalyst) | 3-Chloro derivative | C3 |

Regioselectivity :

The oxan-4-yl group at N1 exerts an electron-donating effect, directing electrophiles to the C3 position of the pyrazole ring.

Nucleophilic Additions to the Aldehyde Group

The aldehyde participates in condensation reactions with nucleophiles.

| Reagent/Conditions | Product | Key Feature | References |

|---|---|---|---|

| Primary amine (EtOH, reflux) | Schiff base (imine derivative) | pH-dependent | |

| Hydroxylamine (H₂O, RT) | Oxime | Crystalline solid |

Reactivity Profile :

The electrophilic aldehyde carbon readily undergoes nucleophilic attack, forming stable adducts with amines and hydroxylamines.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

1-(oxan-4-yl)-1H-pyrazole-5-carbaldehyde serves as a valuable building block in organic synthesis, particularly in creating more complex pyrazole derivatives. Its unique structural features enable it to participate in various chemical reactions, including:

- Formation of Pyrazolo[1,5-a]pyrimidines : These derivatives have been identified as promising pharmacophores for drug development targeting cancer and inflammatory diseases .

- Synthesis of Bioactive Molecules : The compound can be modified to yield derivatives with enhanced biological activity, such as inhibitors of specific enzymes involved in disease processes.

Medicinal Chemistry Applications

The compound's potential extends into medicinal chemistry, where it has been investigated for various biological activities:

- Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit selective inhibition against cancer cell lines, making them candidates for further drug development .

- Anti-inflammatory Properties : The structural diversity of pyrazole derivatives allows for the exploration of anti-inflammatory effects, with some studies highlighting their efficacy against specific inflammatory pathways .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives:

- Antimicrobial Efficacy : A study evaluated the compound against various microbial strains, demonstrating significant antimicrobial activity, which suggests its potential use in developing new antibiotics .

- Inhibition of PI3Kδ : Certain derivatives have shown promising results as selective inhibitors of PI3Kδ, an important target in cancer therapy. The structure–activity relationship (SAR) studies indicated that modifications at specific positions significantly enhance biological activity .

Data Summary Table

Mecanismo De Acción

The mechanism of action of 1-(oxan-4-yl)-1H-pyrazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Comparación Con Compuestos Similares

1-(Oxan-4-yl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

1-(Oxan-4-yl)-1H-pyrazol-3-amine: Features an amine group, offering different reactivity and applications.

Uniqueness: 1-(Oxan-4-yl)-1H-pyrazole-5-carbaldehyde is unique due to the presence of both an oxan-4-yl group and an aldehyde functional group, which provides distinct reactivity and potential for diverse applications in synthesis and research.

This compound’s versatility and potential make it a valuable subject of study in various scientific disciplines.

Actividad Biológica

1-(oxan-4-yl)-1H-pyrazole-5-carbaldehyde is a compound belonging to the pyrazole family, characterized by a five-membered aromatic ring containing two nitrogen atoms and an aldehyde functional group. Its unique structure, which includes an oxan-4-yl substituent, contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C9H12N2O2, with a molecular weight of approximately 180.20 g/mol. The presence of the oxan-4-yl group enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

1. Antimicrobial Activity

Studies have shown that this compound has significant antimicrobial properties against various bacterial and fungal strains. It demonstrates effectiveness in inhibiting the growth of pathogens such as Escherichia coli and Staphylococcus aureus .

2. Anticancer Potential

Preliminary investigations suggest that this compound may possess anticancer properties. It has been observed to interact with specific enzymes and receptors involved in cancer progression, potentially modulating their activity through covalent bonding with nucleophilic sites on proteins .

3. Anti-inflammatory Effects

The compound's pyrazole framework is associated with anti-inflammatory activity. Similar compounds have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites in proteins, altering their function. This mechanism may lead to changes in enzyme activity or receptor function, contributing to its therapeutic potential.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Functional Group | Unique Features |

|---|---|---|

| 1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid | Carboxylic acid | Contains a carboxylic acid instead of an aldehyde |

| 1-(oxan-4-yl)-1H-pyrazol-3-amine | Amine | Features an amine group, altering reactivity |

| 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde | Aldehyde | Different cyclic structure affecting properties |

Case Studies

Recent studies have highlighted the compound's potential applications:

Case Study 1: Antimicrobial Activity

A study conducted on derivatives of pyrazoles demonstrated that modifications in the functional groups significantly enhance antimicrobial efficacy. The presence of an oxane substituent was found to improve the interaction with bacterial cell membranes .

Case Study 2: Anticancer Research

In vitro studies revealed that this compound inhibits specific cancer cell lines by inducing apoptosis through modulation of signaling pathways associated with cell survival .

Propiedades

IUPAC Name |

2-(oxan-4-yl)pyrazole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c12-7-9-1-4-10-11(9)8-2-5-13-6-3-8/h1,4,7-8H,2-3,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXSYTSCDKVCKGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C(=CC=N2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.